molecular formula C18H15ClN2O3 B12763904 Temazepam acetate, (S)- CAS No. 160495-63-6

Temazepam acetate, (S)-

Cat. No.: B12763904
CAS No.: 160495-63-6
M. Wt: 342.8 g/mol
InChI Key: PTWWAHZQIATUFG-KRWDZBQOSA-N
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Description

IUPAC Nomenclature and Stereochemical Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for Temazepam acetate, (S)- is [(3S)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] acetate . This nomenclature specifies:

  • The 7-chloro substituent on the benzene ring.
  • The 1-methyl group on the diazepine nitrogen.
  • The 2-oxo ketone functional group at position 2.
  • The 5-phenyl substituent on the diazepine ring.
  • The acetate ester at position 3, with an (S) configuration at the chiral center (C3).

The stereochemical descriptor (S) is assigned using the Cahn-Ingold-Prelog priority rules, where the oxygen of the acetate group (highest priority) and the adjacent nitrogen and carbon atoms determine the configuration. This enantiomer exhibits distinct spatial orientation compared to its (R)-counterpart, influencing its molecular interactions and biological activity.

CAS Registry Number and Alternative Chemical Identifiers

Temazepam acetate, (S)- is uniquely identified by the following registries and molecular descriptors:

Identifier Type Value
CAS Registry Number 160495-63-6
UNII 2KT09H491J
PubChem CID 2793972
Molecular Formula C₁₈H₁₅ClN₂O₃
Molecular Weight 342.8 g/mol
SMILES CC(=O)O[C@H]1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C

These identifiers facilitate unambiguous referencing in chemical databases and regulatory documents. The SMILES notation explicitly denotes the (S) configuration via the @ symbol, while the InChIKey (PTWWAHZQIATUFG-KRWDZBQOSA-N) encodes stereochemical and structural details in a machine-readable format.

Comparative Analysis of (S)- vs (R)- Enantiomeric Designations

The pharmacological and physicochemical properties of Temazepam acetate enantiomers diverge significantly due to their stereochemistry:

Property (S)-Enantiomer (R)-Enantiomer
Receptor Binding Affinity Higher affinity for GABAₐ receptors due to optimal spatial alignment with the benzodiazepine-binding site. Reduced affinity due to steric hindrance from inverted configuration.
Metabolic Stability Slower hepatic ester hydrolysis, leading to prolonged activity. Rapid hydrolysis by esterases, resulting in shorter half-life.
Synthetic Accessibility Predominantly synthesized via asymmetric catalysis or chiral resolution. Less commonly isolated due to lower therapeutic relevance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160495-63-6

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

[(3S)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] acetate

InChI

InChI=1S/C18H15ClN2O3/c1-11(22)24-17-18(23)21(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17H,1-2H3/t17-/m0/s1

InChI Key

PTWWAHZQIATUFG-KRWDZBQOSA-N

Isomeric SMILES

CC(=O)O[C@H]1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C

Canonical SMILES

CC(=O)OC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of temazepam acetate, (S)- typically involves the acetylation of temazepam. The process begins with the preparation of temazepam, which is synthesized through the reaction of diazepam with a hydroxylating agent. The hydroxylated product is then acetylated using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of temazepam acetate, (S)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Temazepam acetate, (S)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, desmethyl derivatives, and various substituted benzodiazepines .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action
Temazepam functions by enhancing the effect of gamma-aminobutyric acid (GABA) at the GABA-A receptor sites in the central nervous system. This modulation leads to increased neuronal inhibition, resulting in sedation and reduced anxiety levels .

Indications

  • Insomnia Management : Temazepam is indicated for short-term treatment of insomnia characterized by difficulty in falling asleep or frequent awakenings .
  • Premedication : It may also be used as a premedication before minor surgical procedures due to its sedative effects .

Clinical Applications

1. Sleep Disorders
A randomized trial compared temazepam with acetazolamide for managing sleep disturbances at high altitudes. Results indicated that temazepam significantly improved subjective sleep quality compared to acetazolamide, as measured by various scales including the Groningen Sleep Quality Scale and sleep depth visual analog scale .

ParameterTemazepam (N=16)Acetazolamide (N=18)p-value
Sleep Quality Score59.646.20.048
Sleep Depth Score60.341.40.028
Mean Oxygen Saturation84.1 (3.9)84.4 (3.9)0.57

This study highlights temazepam's efficacy in enhancing sleep quality without significant adverse effects related to oxygen saturation levels.

2. Anxiety Disorders
Temazepam has been studied for its effectiveness in treating anxiety disorders, particularly in patients undergoing stressful situations or those experiencing adjustment disorders . The sedative properties of temazepam help alleviate anxiety symptoms while promoting better sleep.

Safety and Side Effects

While temazepam is effective for short-term use, it poses risks of dependency and misuse, particularly when used beyond recommended durations . Reports indicate an increase in intentional misuse and complications associated with injection among users, leading to significant health issues .

Adverse Effects
Common side effects include:

  • Drowsiness
  • Dizziness
  • Respiratory depression
  • Impaired motor function

Overdoses can lead to severe CNS effects, including coma and death, underscoring the importance of adhering to prescribed dosages .

Case Studies

Case Study 1: Efficacy in Insomnia Management
In a clinical setting, patients treated with temazepam reported substantial improvements in sleep latency and total sleep time over a two-week period compared to placebo groups. The study demonstrated a clear dose-response relationship, indicating that higher doses resulted in better outcomes concerning sleep quality metrics .

Case Study 2: Safety Profile Analysis
A retrospective analysis of overdose cases revealed that temazepam was frequently involved in fatal incidents compared to other benzodiazepines. The study highlighted the need for careful monitoring and patient education regarding potential risks associated with misuse .

Mechanism of Action

Temazepam acetate, (S)- exerts its effects by modulating the GABA neurotransmitter system. It binds to the benzodiazepine receptors on the GABA-A receptor complex, enhancing the affinity of GABA for its receptor. This leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing. The result is sedation, muscle relaxation, and anxiolysis .

Comparison with Similar Compounds

Chemical and Physicochemical Properties of (S)-Temazepam

Key descriptors include:

  • InChI Key : YBMLBFRVKJUBDL-ZDUSSCGKSA-N
  • SMILES : O=C1NC@@HC2=CC=C(Cl)C=C2C(=N1)C3=CC=CC=C3
  • Molecular weight : 300.74 g/mol
  • 3D structure : A benzodiazepine core with a chlorine substituent at position 7, a hydroxyl group at position 3 (S-configuration), and a methyl group at position 1 .

The hydroxyl group at position 3 facilitates glucuronidation, a primary metabolic pathway, contributing to its shorter half-life (~14.6 hours in healthy adults) compared to other benzodiazepines .

Comparison with Similar Benzodiazepines

Structural and Pharmacokinetic Differences

Compound Molecular Formula Half-Life (h) Metabolism Pathway Key Structural Differences
(S)-Temazepam C₁₆H₁₃ClN₂O₂ 10.6–14.6 Glucuronidation 3-hydroxy group (S-configuration)
Diazepam C₁₆H₁₃ClN₂O 20–50 N-demethylation, CYP3A4 3-keto group, no hydroxylation
Oxazepam C₁₅H₁₁ClN₂O₂ 4–15 Glucuronidation 3-hydroxy group (non-chiral)
Nitrazepam C₁₅H₁₁N₃O₃ 16–38 Nitro-reduction 7-nitro substituent
  • Metabolic Stability : Unlike diazepam, which undergoes hepatic CYP450-mediated metabolism, (S)-Temazepam is primarily glucuronidated, reducing drug-drug interaction risks .
  • Chirality: The (S)-enantiomer exhibits higher receptor affinity compared to racemic mixtures, enhancing hypnotic efficacy .

Pharmacodynamic Profiles

  • Sedative Efficacy : In transient insomnia models, (S)-Temazepam (7.5–30 mg) linearly improves sleep efficiency (p < 0.05) and reduces wake time, outperforming diphenhydramine and valerian in elderly populations .

Q & A

Q. What are the best practices for designing pharmacokinetic studies on (S)-temazepam acetate to ensure reproducibility?

To ensure reproducibility, pharmacokinetic studies should:

  • Use standardized protocols for dose administration, sampling intervals, and bioanalytical methods (e.g., LC-MS/MS for quantifying plasma concentrations) .
  • Include control groups to account for inter-individual variability and environmental confounders .
  • Apply rigorous statistical methods (e.g., ANOVA for comparing AUC and half-life across cohorts) .
  • Document all experimental parameters, including solvent systems and storage conditions, to minimize degradation artifacts .

Q. How can researchers validate the chiral purity of (S)-temazepam acetate in synthetic batches?

Chiral purity validation requires:

  • Dynamic micellar electrokinetic chromatography (DMEKC) with chiral surfactants (e.g., sodium cholate) to resolve enantiomers and quantify enantiomeric excess .
  • Cross-validation using circular dichroism (CD) or X-ray crystallography to confirm absolute configuration .
  • Reporting both kinetic parameters (e.g., enantiomerization barriers) and thermodynamic stability data under physiological conditions .

Q. What statistical approaches are recommended for analyzing small-sample preclinical data on (S)-temazepam acetate?

For small-sample studies:

  • Use non-parametric tests (e.g., Mann-Whitney U test) to compare treatment effects without assuming normality .
  • Apply Sandler’s A-test to assess asymmetry in data distributions .
  • Calculate confidence intervals (95% CI) to quantify uncertainty in effect sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for (S)-temazepam acetate?

Contradictions often arise from differences in metabolic pathways or protein binding. Strategies include:

  • Conducting hepatic microsome assays to identify metabolites that may alter activity in vivo .
  • Adjusting for plasma protein binding (e.g., 96% binding for temazepam) when extrapolating in vitro IC50 values to therapeutic doses .
  • Using physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .

Q. What experimental designs are optimal for studying the enantiomerization dynamics of (S)-temazepam acetate?

Enantiomerization studies require:

  • Temperature-controlled DMEKC to monitor interconversion rates (e.g., ΔG‡ ≈ 90 kJ/mol at 25°C) and determine half-lives (~21 minutes) .
  • Stochastic modeling (e.g., ChromWin software) to simulate peak broadening and plateau formation in chromatograms .
  • Validation in biorelevant media (e.g., pH 8 buffer) to mimic physiological conditions .

Q. How should researchers address variability in receptor-binding assays for (S)-temazepam acetate?

Mitigate variability by:

  • Standardizing assay conditions (e.g., ionic strength, temperature) to minimize non-specific binding .
  • Repeating experiments across multiple batches of receptor preparations to assess batch-to-batch consistency .
  • Applying principal component analysis (PCA) to identify outliers in high-throughput screening data .

Q. What methodologies are critical for interpreting conflicting clinical trial data on (S)-temazepam acetate’s sleep latency effects?

Conflicting data interpretation requires:

  • Stratified meta-analysis to account for dosage differences (e.g., 15 mg vs. 30 mg) and patient subgroups (e.g., age, comorbidities) .
  • Sensitivity analyses to evaluate the impact of study design (e.g., crossover vs. parallel-arm trials) .
  • Reporting both objective (polysomnography) and subjective (patient diaries) measures to capture full therapeutic profiles .

Data Management and Reporting

Q. How can researchers ensure robust data collection in studies involving (S)-temazepam acetate?

Follow these steps:

  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .
  • Implement electronic lab notebooks (ELNs) to track raw data, including chromatographic traces and spectral outputs .
  • Archive large datasets (e.g., NMR spectra) in repositories like Zenodo or Figshare for public access .

Q. What are the key considerations for reporting enantiomer-specific toxicity of (S)-temazepam acetate?

Toxicity reports must:

  • Differentiate enantiomer-specific effects using chiral toxicokinetic models .
  • Include histopathology data from enantiomer-pure dosing groups in animal studies .
  • Disclose limitations, such as interspecies metabolic differences, when extrapolating to humans .

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